N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15781095
InChI: InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)
SMILES:
Molecular Formula: C13H19N3O4
Molecular Weight: 281.31 g/mol

N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid

CAS No.:

Cat. No.: VC15781095

Molecular Formula: C13H19N3O4

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid -

Specification

Molecular Formula C13H19N3O4
Molecular Weight 281.31 g/mol
IUPAC Name but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine
Standard InChI InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)
Standard InChI Key WBQNUTJPYOXRCC-UHFFFAOYSA-N
Canonical SMILES CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine; but-2-enedioic acid is systematically identified as a 1:1 salt comprising two distinct components:

  • Base: NN,2-Dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, a bicyclic amine featuring a partially hydrogenated indazole ring system with methyl substituents at the N1 and N3 positions.

  • Acid: But-2-enedioic acid (maleic acid), an unsaturated dicarboxylic acid with EE- or ZZ-isomeric configurations .

The IUPAC name reflects this dual structure:
(E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine\text{(E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine}
or
(Z)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine\text{(Z)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine} .

Structural and Stereochemical Features

Key structural attributes include:

  • Indazole Core: The base component contains a fused bicyclic system with a six-membered partially saturated ring (tetrahydroindazole), reducing aromaticity compared to fully unsaturated indazoles. Methyl groups at N1 and N3 introduce steric and electronic modifications .

  • Maleate Counterion: The acid component, maleic acid, contributes two carboxylic acid groups in a conjugated α,β\alpha,\beta-unsaturated system. The EE-isomer (maleic acid) is thermodynamically stable under standard conditions, while the ZZ-form (fumaric acid) is less common .

PropertyValue/DescriptionSource
Molecular FormulaC13H19N3O4\text{C}_{13}\text{H}_{19}\text{N}_{3}\text{O}_{4}
Molecular Weight281.31 g/mol
SMILESCNC1=C2CCCCC2=NN1C.C(=C/C(=O)O)\C(=O)O
InChIKeyWBQNUTJPYOXRCC-WLHGVMLRSA-N (E-isomer)
WBQNUTJPYOXRCC-BTJKTKAUSA-N (Z-isomer)

Synthesis and Manufacturing

Industrial-Scale Considerations

  • Purification: Recrystallization from ethanol/water mixtures yields high-purity product.

  • Quality Control: HPLC and NMR spectroscopy validate stoichiometry and isomer composition .

Physicochemical Properties

Solubility and Stability

  • Solubility: High aqueous solubility due to ionic character; soluble in polar organic solvents (e.g., DMSO, methanol).

  • Stability: Degrades under strongly acidic/basic conditions via hydrolysis of the maleate moiety or oxidative decomposition of the indazole core .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1700–1750 cm⁻¹ (carboxylic C=O stretch) and 1600–1650 cm⁻¹ (C=C stretch) confirm maleate presence.

  • NMR:

    • 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.5–2.1 (m, tetrahydroindazole CH₂), δ 2.8 (s, N-CH₃), δ 6.3 (d, maleate CH) .

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